Cas no 587-19-9 (Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester)
Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-trifluoromethylsulfanyl-benzoic acid ethyl ester
- Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester
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- MDL: MFCD06204436
- Inchi: 1S/C10H9F3O2S/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3
- InChI Key: YRECGHGSGTZAEJ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(C(=O)OCC)=CC=1
Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB148660-1 g |
Ethyl 4-(trifluoromethylthio)benzoate, 97%; . |
587-19-9 | 97% | 1 g |
€1,338.30 | 2023-07-20 | |
| A2B Chem LLC | AG73006-1g |
4-TRIFLUOROMETHYLTHIO-BENZOIC ACID ETHYL ESTER |
587-19-9 | 97% | 1g |
$993.00 | 2024-04-19 | |
| A2B Chem LLC | AG73006-5g |
4-TRIFLUOROMETHYLTHIO-BENZOIC ACID ETHYL ESTER |
587-19-9 | 97% | 5g |
$2523.00 | 2024-04-19 | |
| abcr | AB148660-1g |
Ethyl 4-(trifluoromethylthio)benzoate, 97%; . |
587-19-9 | 97% | 1g |
€1285.20 | 2025-04-17 |
Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester Suppliers
Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Benzoic acid, 4-[(trifluoromethyl)thio]-, ethyl ester
Ethyl 4-[(Trifluoromethyl)thio]benzoate (CAS No. 587-19-9): Properties, Applications, and Market Insights
Ethyl 4-[(trifluoromethyl)thio]benzoate (CAS No. 587-19-9) is a specialized organic compound with the molecular formula C10H9F3O2S. This ester derivative of benzoic acid features a trifluoromethylthio group at the para position, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its unique structural properties contribute to its growing demand in research and industrial applications.
The compound is characterized by its clear to pale yellow liquid appearance and a molecular weight of 250.24 g/mol. Its ethyl ester functionality enhances solubility in organic solvents, while the trifluoromethylthio moiety imparts electron-withdrawing characteristics that are crucial for modifying biological activity. These features make ethyl 4-[(trifluoromethyl)thio]benzoate particularly interesting for medicinal chemistry applications where fluorine-containing compounds are increasingly sought after.
Recent studies highlight the importance of fluorinated compounds in drug development, with approximately 30% of newly approved pharmaceuticals containing fluorine atoms. The trifluoromethylthio group in this compound is particularly valuable as it can significantly improve metabolic stability and membrane permeability of drug candidates. Researchers are actively exploring derivatives of ethyl 4-[(trifluoromethyl)thio]benzoate for potential applications in antiviral and anti-inflammatory therapies.
In material science, ethyl 4-[(trifluoromethyl)thio]benzoate serves as a building block for advanced polymers and liquid crystals. The compound's ability to modify electronic properties makes it useful in developing materials for organic electronics and photovoltaic applications. Its thermal stability (typically stable up to 200°C) allows for incorporation into various high-performance materials without significant degradation.
The synthesis of ethyl 4-[(trifluoromethyl)thio]benzoate typically involves the esterification of 4-[(trifluoromethyl)thio]benzoic acid with ethanol under acidic conditions. Modern synthetic approaches focus on developing more sustainable routes, including catalytic methods that reduce waste generation and improve atom economy - a key concern in green chemistry initiatives.
Market analysis indicates growing demand for fluorinated fine chemicals, with the global market projected to exceed $10 billion by 2025. Ethyl 4-[(trifluoromethyl)thio]benzoate occupies a niche but expanding segment within this market, particularly in Asia-Pacific regions where pharmaceutical innovation is accelerating. Manufacturers are responding to this demand by optimizing production processes and improving purity standards (>98% purity now commonly available).
Storage and handling of ethyl 4-[(trifluoromethyl)thio]benzoate require standard organic chemical precautions. The compound should be kept in tightly sealed containers under inert atmosphere to prevent moisture absorption and oxidation. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this material in laboratory or industrial settings.
Analytical characterization of ethyl 4-[(trifluoromethyl)thio]benzoate typically employs techniques such as HPLC for purity assessment, GC-MS for identification, and NMR spectroscopy for structural confirmation. Recent advancements in analytical technology have enabled more precise quantification of impurities, supporting the compound's use in regulated pharmaceutical applications.
Future research directions for ethyl 4-[(trifluoromethyl)thio]benzoate derivatives include exploration of their biological activities and potential as PET imaging agents. The incorporation of radioactive fluorine isotopes could open new diagnostic applications in medicine. Additionally, the compound's utility in metal-organic frameworks (MOFs) is being investigated for gas storage and separation technologies.
Environmental considerations for ethyl 4-[(trifluoromethyl)thio]benzoate focus on its persistence and potential bioaccumulation. While not currently classified as a PBT substance (persistent, bioaccumulative, and toxic), proper waste management practices are essential. The development of biodegradable analogs represents an active area of research in sustainable chemistry.
For researchers and industrial users seeking high-purity ethyl 4-[(trifluoromethyl)thio]benzoate, several specialty chemical suppliers offer the compound in various quantities. Custom synthesis services are also available for specific isotopic labeling or structural modifications. Quality control certifications such as ISO 9001 compliance have become increasingly important selection criteria for procurement professionals.
The patent landscape surrounding ethyl 4-[(trifluoromethyl)thio]benzoate and related compounds shows steady growth, particularly in pharmaceutical applications. Recent filings demonstrate innovation in synthetic methods and therapeutic uses, indicating continued commercial interest in this chemical space. Intellectual property considerations are becoming more significant as the compound's applications expand.
Academic interest in ethyl 4-[(trifluoromethyl)thio]benzoate is reflected in the growing number of publications referencing this compound. Research focuses on its role as a synthetic intermediate, its physicochemical properties, and potential biological activities. Collaborative projects between academia and industry are accelerating the translation of basic research into practical applications.
In conclusion, ethyl 4-[(trifluoromethyl)thio]benzoate (CAS No. 587-19-9) represents an important building block in modern chemical research and industrial applications. Its unique combination of ester functionality and trifluoromethylthio substitution provides valuable opportunities for innovation across multiple disciplines. As the demand for specialized fluorinated compounds continues to rise, this chemical is poised to play an increasingly significant role in scientific and technological advancements.
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